
Opevesostat's Mechanism of Action in Prostate
Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Opevesostat

Cat. No.: B10861692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Opevesostat (formerly ODM-208, MK-5684) is a first-in-class, orally bioavailable, non-

steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] In the

context of prostate cancer, particularly metastatic castration-resistant prostate cancer

(mCRPC), opevesostat represents a novel therapeutic strategy by targeting the very first and

rate-limiting step of steroid biosynthesis.[3][4] Its mechanism of action involves the

comprehensive suppression of the production of all steroid hormones and their precursors,

which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver of

prostate cancer progression.[1][4][5] Clinical evidence has demonstrated promising anti-tumor

activity, especially in heavily pretreated mCRPC patients harboring activating mutations in the

AR ligand-binding domain (AR-LBD).[6][7] This document provides an in-depth technical

overview of the mechanism of action of opevesostat, supported by preclinical and clinical

data, detailed experimental methodologies, and visual representations of the key pathways and

processes.

Core Mechanism of Action: Upstream Inhibition of
Steroidogenesis
The primary mechanism of action of opevesostat is the potent and selective inhibition of

CYP11A1.[5] This mitochondrial enzyme catalyzes the conversion of cholesterol to
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pregnenolone, the obligate precursor for all steroid hormones, including androgens, estrogens,

glucocorticoids, and mineralocorticoids.[3] By inhibiting CYP11A1, opevesostat effectively

shuts down the entire steroidogenic pathway, depriving the androgen receptor of its activating

ligands.[4][5]

This upstream inhibition is a key differentiator from other hormonal therapies for prostate

cancer. For instance, abiraterone acetate inhibits CYP17A1, a downstream enzyme

responsible for the synthesis of androgens from progesterone and pregnenolone derivatives.[8]

However, resistance to CYP17A1 inhibitors can emerge through the accumulation of upstream

steroid precursors that can promiscuously activate the AR.[3] Opevesostat's mechanism

circumvents this by preventing the formation of these precursors.[3][5]

Due to its comprehensive inhibition of steroid biosynthesis, administration of opevesostat
necessitates concomitant adrenal replacement therapy, typically with a glucocorticoid (e.g.,

dexamethasone) and a mineralocorticoid (e.g., fludrocortisone), to manage the expected

adrenal insufficiency.[6][7]

Signaling Pathway
The following diagram illustrates the central role of CYP11A1 in steroidogenesis and the point

of intervention for opevesostat, leading to the downstream suppression of androgen receptor

activation.
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Caption: Opevesostat's inhibition of CYP11A1 blocks steroidogenesis. (Within 100
characters)

Preclinical Evidence
In Vitro Studies
Opevesostat's activity has been characterized in the human adrenocortical carcinoma cell line

NCI-H295R, a standard model for studying steroidogenesis.

Key Findings:

Opevesostat potently inhibited the enzymatic activity of CYP11A1 in a time-dependent

manner.[2]

It led to a significant reduction in the production of pregnenolone and testosterone, with

low nanomolar concentrations showing efficacy.[5]

In contrast, the CYP17A1 inhibitor abiraterone increased the production of pregnenolone

and progesterone, highlighting the different mechanisms of action.[2]

The inhibition of pregnenolone production by opevesostat was reversible, with recovery

observed 24 hours after drug washout.[2]

Parameter Opevesostat (IC50) Reference(s)

Pregnenolone Production 11 nM [9]

Testosterone Production 26 nM [9]

IARA Assay 80 nM [9]

In Vivo Studies
The efficacy of opevesostat has been evaluated in a castration-resistant prostate cancer

VCaP xenograft mouse model. VCaP cells are known to express high levels of the androgen

receptor.

Key Findings:
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Oral administration of opevesostat in intact male rats resulted in a dose-dependent

decrease in plasma concentrations of progesterone, corticosterone, and testosterone.[5]

In the VCaP CRPC xenograft model, opevesostat significantly inhibited tumor growth.[4]

[5]

Treatment with opevesostat led to a significant reduction in all measured steroid

hormones in both plasma and target tissues.[4]

Notably, the levels of full-length AR (AR-FL) and the splice variant AR-V7 in the tumors

remained unchanged after opevesostat treatment, suggesting the drug's effect is

primarily through ligand depletion rather than altering AR expression.[4]

Animal Model Treatment Outcome Reference(s)

Intact Rats
Opevesostat (3, 10,

30, 50 mg/kg)

Dose-dependent

reduction in

testosterone,

progesterone, and

corticosterone

[9]

VCaP Xenograft

ORX + Opevesostat

(20 mg/kg b.i.d.) +

Prednisone (0.6

mg/kg q.d.)

Significant tumor

growth inhibition
[9]

Clinical Evidence: The CYPIDES Trial
The Phase I/II CYPIDES trial (NCT03436485) evaluated the safety and efficacy of

opevesostat in heavily pretreated mCRPC patients.

Key Findings
Opevesostat administration led to a rapid and potent inhibition of steroid hormone

biosynthesis, with median circulating testosterone levels becoming undetectable within the

first week of treatment.[6]
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The drug demonstrated significant anti-tumor activity, particularly in patients with activating

AR-LBD mutations.[6][7]

The recommended Phase 2 dose was established as 5 mg twice daily with adrenal

replacement therapy.[6]

Quantitative Clinical Data (CYPIDES Phase II - Updated
Results)

Endpoint
AR-LBD Mutation
Positive (n=66)

AR-LBD Mutation
Negative (n=68)

Reference(s)

PSA50 Response

(≥50% PSA decline)
56% 17% [10]

PSA30 Response

(≥30% PSA decline)
70% 30% [10]

Objective Response

Rate (RECIST)
20.5% Not reported [10]

The Role of AR-LBD Mutations and AR-V7
A key finding from the clinical development of opevesostat is its enhanced efficacy in patients

with activating mutations in the ligand-binding domain of the androgen receptor.[6][7] These

mutations can lead to promiscuous activation of the AR by non-canonical steroids. By depleting

the entire steroid pool, opevesostat effectively removes all potential activating ligands,

providing a clear mechanistic rationale for its activity in this patient population.

The direct impact of opevesostat on the signaling of AR splice variants that lack the LBD, such

as AR-V7, is less direct. AR-V7 is constitutively active and does not require ligand binding for

its function.[1][5] Preclinical data indicates that opevesostat does not alter the expression

levels of AR-V7.[4] However, it is understood that in many cases of mCRPC, both full-length AR

(wild-type or mutated) and AR-V7 are co-expressed and may both contribute to tumor

progression. By potently suppressing the activation of the ligand-sensitive full-length AR,

opevesostat can still exert a significant anti-tumor effect, even in the presence of AR-V7. The

ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), which
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stratify patients by AR-LBD mutation status, will provide further insights into the clinical utility of

opevesostat in different molecular subtypes of mCRPC.[11][12]

Experimental Protocols
In Vitro Steroidogenesis Assay (NCI-H295R cells)

Cell Line: Human NCI-H295R adrenocortical carcinoma cells.

Methodology: Cells are cultured and treated with varying concentrations of opevesostat.
The formation of steroid hormones (e.g., pregnenolone, testosterone) in the cell culture

medium is measured.

Detection: Steroid hormone levels are quantified using methods such as ELISA or, for higher

specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

[13]

In Vivo Tumor Growth Inhibition (VCaP Xenograft Model)
Animal Model: Athymic nude male mice.

Xenograft Establishment: VCaP prostate cancer cells are implanted subcutaneously.

Treatment Protocol: Once tumors reach a specified volume, mice are castrated. Following

tumor regrowth, animals are randomized to receive vehicle control or opevesostat, often co-

administered with prednisone to mimic the clinical adrenal replacement.[5][9]

Endpoints: Tumor volume is measured regularly. At the end of the study, plasma and tumor

tissue can be collected for analysis of steroid hormone levels and protein expression (e.g.,

AR, AR-V7) by Western blot and qPCR.[4]

Clinical Trial Methodologies
AR-LBD Mutation Analysis: In the CYPIDES and ongoing Phase 3 trials, AR-LBD mutation

status is determined from circulating tumor DNA (ctDNA) isolated from patient plasma

samples. The Guardant360 ctDNA assay, a next-generation sequencing (NGS) based

platform, is utilized for this purpose.[7] This assay analyzes a panel of cancer-related genes
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for single nucleotide variants, insertions/deletions, copy number alterations, and fusions.[2]

[10]

Steroid Hormone Quantification: Patient serum or plasma samples are analyzed for a panel

of steroid hormones. Due to the low concentrations of these hormones, particularly in a post-

castration and post-opevesostat setting, highly sensitive and specific methods like LC-

MS/MS are required for accurate quantification.[6][13][14]
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Caption: Workflow for preclinical evaluation of opevesostat. (Within 100 characters)

Clinical Trial Patient Stratification Logic
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Caption: Patient stratification in opevesostat clinical trials. (Within 100 characters)

Conclusion
Opevesostat introduces a paradigm shift in the hormonal treatment of prostate cancer by

targeting the apex of the steroid synthesis pathway. Its mechanism as a selective CYP11A1

inhibitor leads to a comprehensive shutdown of all steroid hormone production, thereby

depriving the androgen receptor of its activating ligands. This approach has shown particular

promise in mCRPC patients with AR-LBD mutations. The ongoing Phase 3 clinical trials will be

pivotal in further defining the role of opevesostat in the management of advanced prostate
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cancer. This technical guide provides a foundational understanding of its mechanism,

supported by the latest available scientific and clinical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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